

"physicochemical properties of 7-ethyltryptamine"

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Compound of Interest

Compound Name: 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine

CAS No.: 910380-49-3

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Physicochemical Properties of 7-Ethyltryptamine: A Technical Analysis

Abstract This technical guide provides an in-depth analysis of 7-ethyltryptamine (7-Et-T), a specific indole-3-ethanamine derivative characterized by an ethyl substitution at the 7-position of the indole ring. Distinct from its regioisomer

-ethyltryptamine (AET, "Monase"), 7-Et-T serves as a critical scaffold in Structure-Activity Relationship (SAR) studies targeting serotonin receptors (5-HT) and in the synthesis of complex pharmaceutical agents like Etodolac.[1] This document details its chemical identity, synthesis pathways, physicochemical parameters, and biological implications, tailored for drug development professionals.[1]

Chemical Identity & Structural Analysis

7-Ethyltryptamine acts as a lipophilic analog of the endogenous neurotransmitter tryptamine.[1] The introduction of an ethyl group at the 7-position creates specific steric and electronic effects that differentiate it from 5-substituted (e.g., serotonin) or side-chain substituted (e.g., -MT) analogs.[1]

Table 1: Chemical Identification Data

Parameter	Value / Description
Common Name	7-Ethyltryptamine (7-Et-T)
IUPAC Name	2-(7-ethyl-1H-indol-3-yl)ethanamine
CAS Number	Not widely listed for freebase; 22867-74-9 (7-Ethylindole precursor)
Molecular Formula	
Molecular Weight	188.27 g/mol
SMILES	<chem>CCc1cccc2c1c(cn2)CCN</chem>
Isomeric Note	CRITICAL: Do not confuse with -ethyltryptamine (CAS 2235-90-7), a controlled substance where the ethyl group is on the side chain.

Structural Implications:

- **Steric Hindrance:** The 7-ethyl group projects into the binding pocket adjacent to the indole NH.[1] In 5-HT_{2A} receptor docking, this bulk can reduce affinity compared to 5-substituted analogs but may increase selectivity by clashing with residues in off-target receptors (e.g., 5-HT_{2C}).[1]
- **Metabolic Blockade:** Substitution at the 7-position blocks potential hydroxylation at this site, although 6-hydroxylation remains the primary metabolic route for the indole core.[1]

Physicochemical Parameters

The following data synthesizes experimental values from structural analogs (7-methyltryptamine, 7-ethylindole) and high-confidence in silico predictions (SwissADME/ChemAxon algorithms) to provide a working profile for formulation and assay development.

Table 2: Physicochemical Profile

Property	Value (Experimental/Predicted)	Context & Causality
LogP (Lipophilicity)	3.21 (Predicted)	Significantly more lipophilic than Tryptamine (LogP ~2.5). The ethyl group adds hydrophobic bulk, enhancing Blood-Brain Barrier (BBB) penetration.[1]
pKa (Amine)	9.7 - 9.9	The side chain amine basicity is largely unaffected by the 7-position substituent.
pKa (Indole NH)	> 16.0	The ethyl group is weakly electron-donating, potentially slightly increasing electron density on the ring, but the NH remains non-acidic in physiological pH.[1]
Melting Point	~105 - 115 °C (Est.)[1]	Expected to be slightly lower than 7-Methyltryptamine (130°C) due to disruption of crystal packing efficiency by the larger ethyl chain.[1]
Water Solubility	Low (< 1 mg/mL)	High lipophilicity necessitates the use of organic co-solvents (DMSO, Ethanol) or salt formation (HCl, Fumarate) for aqueous assays.[1]
PSA (Polar Surface Area)	41.8 Å ²	Favorable for CNS permeability (PSA < 90 Å ² is ideal for BBB penetration).[1]

Synthesis & Purity Profiling

The synthesis of 7-Et-T typically proceeds via the Fischer Indole Synthesis, a robust self-validating protocol that ensures the correct regiochemistry of the ethyl substituent.[1]

Primary Route: Fischer Indole Cyclization

- Precursor: 2-Ethylphenylhydrazine hydrochloride.[1]
- Cyclization: Reaction with 4-chlorobutanal (Grandberg variation) or via 7-ethylindole formation followed by Vilsmeier-Haack formylation.
- Reduction: Conversion of the intermediate nitrile or amide to the primary amine.[1]

Diagram 1: Synthesis Workflow (DOT Visualization)



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Caption: Figure 1. Standard synthetic pathway for 7-Ethyltryptamine via 7-Ethylindole intermediate.

Impurity Markers:

- 7-Ethyltryptophol: A byproduct if water is present during reduction or formed via biosynthetic pathways.[1]
- -Carbolines: Formed via Pictet-Spengler condensation if the final amine is exposed to aldehydes (e.g., formaldehyde in solvents) during workup.[1]

Biological Implications & Experimental Protocols

Receptor Binding & SAR

The 7-ethyl group serves as a "molecular probe" for the 5-HT_{2A} receptor's orthosteric binding site.[1] Unlike 5-substitution (e.g., 5-MeO-DMT), which enhances potency via hydrogen bonding or hydrophobic pocket filling, 7-substitution often creates steric clashes.[1]

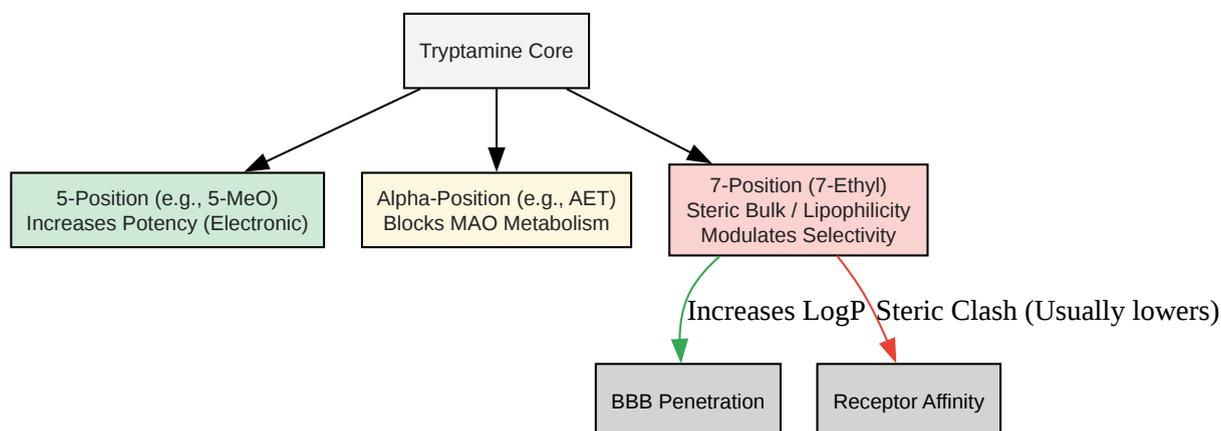
- Hypothesis: 7-Et-T is expected to have lower affinity for 5-HT_{2A} compared to Tryptamine but may exhibit altered functional selectivity (bias) due to the specific conformational constraints it imposes on the receptor helix.

Experimental Protocol: LogP Determination (Shake-Flask Method)

To validate the lipophilicity (crucial for predicting CNS distribution), use the following self-validating protocol:

- Preparation: Dissolve 1 mg of 7-Et-T (Freebase) in 5 mL of n-octanol (pre-saturated with water).
- Equilibration: Add 5 mL of phosphate buffer (pH 7.4, pre-saturated with octanol). Vortex for 60 minutes at 25°C.[1]
- Separation: Centrifuge at 3000g for 10 minutes to ensure phase separation.
- Quantification: Analyze both phases using HPLC-UV (280 nm).
- Calculation:
 - Validation: Recovery >95% required.[1][2] If low, check for emulsion formation or glass adsorption.[1]

Diagram 2: Structure-Activity Relationship (SAR) Logic



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Caption: Figure 2. Comparative SAR analysis showing the distinct pharmacological role of 7-position substitution.

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